This compound is categorized as a brominated quinoline derivative, which is significant in various chemical syntheses and biological applications. It is sourced from the bromination of quinoline-2,3-dicarboxylic acid followed by esterification processes . The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals as causing serious eye damage (H318), highlighting its potential hazards in laboratory settings .
The synthesis of diethyl 6-bromoquinoline-2,3-dicarboxylate typically involves two main steps:
In industrial settings, the synthesis methods are scaled up while maintaining similar reaction conditions to ensure high yield and purity .
Diethyl 6-bromoquinoline-2,3-dicarboxylate features a quinoline core structure with specific functional groups that influence its reactivity and biological properties. The molecular structure can be represented as:
The presence of both bromine and ester functional groups allows for diverse chemical modifications .
Diethyl 6-bromoquinoline-2,3-dicarboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create novel compounds for research purposes .
The mechanism of action for diethyl 6-bromoquinoline-2,3-dicarboxylate varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties .
Relevant data includes its classification as hazardous due to serious eye damage potential (H318) .
Diethyl 6-bromoquinoline-2,3-dicarboxylate has several scientific uses:
The bromine atom at the C-6 position of the quinoline ring exerts profound electronic and steric influences that significantly expand synthetic utility and biological activity. Bromination induces a redistribution of electron density throughout the π-system, creating electron-deficient regions that facilitate nucleophilic aromatic substitution at positions ortho to the halogen. This effect is particularly pronounced in brominated quinolines due to the inherent electron-withdrawing character of the nitrogen heteroatom [3]. The C-6 bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig animations, enabling the introduction of complex pharmacophores without degradation of the dicarboxylate functionalities at C-2 and C-3 [9].
The regioselective bromination pattern observed in diethyl 6-bromoquinoline-2,3-dicarboxylate creates distinctive molecular recognition properties. Biological evaluations of structurally analogous bromoquinolines demonstrate that C-6 bromination enhances intercalation capability with DNA and RNA secondary structures while improving hydrophobic interactions in enzyme binding pockets. For instance, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11 in referenced studies) exhibited exceptional antiproliferative activity against HT29 colon cancer cells (IC₅₀ = 5.45 μg/mL) through topoisomerase I inhibition—a mechanism directly attributable to its bromination pattern [3]. Similarly, 6-bromo-5-nitroquinoline derivatives demonstrated significant apoptotic effects with low cytotoxicity, highlighting the therapeutic advantage of strategic bromination [3].
Table 1: Physicochemical Properties of Diethyl 6-Bromoquinoline-2,3-dicarboxylate
Property | Value | Measurement Technique | Reference |
---|---|---|---|
Molecular Formula | C₁₅H₁₄BrNO₄ | Elemental Analysis | [1] |
Molecular Weight | 352.18 g/mol | Mass Spectrometry | [4] |
CAS Registry Number | 892874-36-1 | - | [1] |
SMILES Notation | CCOC(=O)c₁cc₂cc(Br)ccc₂nc₁C(=O)OCC | Computational Representation | [7] |
Purity Specification | ≥97% | HPLC Analysis | [4] |
Predicted Boiling Point | 415.7±40.0 °C | Computational Estimation | [4] |
Predicted Density | 1.456±0.06 g/cm³ | Computational Estimation | [4] |
The steric bulk of the bromine atom at C-6 creates distinctive molecular conformations that influence crystal packing and solution behavior. X-ray crystallographic studies of related bromoquinolines reveal that the halogen atom participates in halogen bonding networks with carbonyl oxygen atoms and solvent molecules, leading to distinctive supramolecular architectures [3]. This molecular organization directly impacts solubility parameters and crystallinity—critical factors in pharmaceutical development. The bromine atom also significantly influences the acid-base characteristics of the quinoline nitrogen, with electron-withdrawing effects reducing pKₐ values by approximately 0.5-1.0 units compared to non-halogenated analogs, thereby modulating membrane permeability and distribution coefficients [8].
The diethyl dicarboxylate groups at positions C-2 and C-3 of the quinoline ring create a highly electron-deficient domain that profoundly influences both synthetic transformations and biological interactions. These ortho-positioned ester groups establish a conjugated system extending from the pyridine nitrogen through the carboxyaryl rings, producing a planar molecular region with distinctive dipole characteristics [4]. This electron-withdrawing effect activates adjacent positions toward nucleophilic addition and facilitates enolization under basic conditions, providing versatile pathways for further functionalization. The ester groups serve as chemical stepping stones for transformation into amides, hydrazides, or reduced alcohol functionalities while maintaining the integrity of the C-6 bromo substituent for subsequent coupling reactions [9].
In biological systems, the dicarboxylate moieties significantly influence pharmacokinetic properties through modulation of solubility and hydrogen-bonding capacity. Compared to their carboxylic acid counterparts, the ethyl ester derivatives demonstrate enhanced membrane permeability while retaining the ability to form critical hydrogen bonds with target proteins. This balance between lipophilicity and polar surface area is exemplified in optimized quinoline-based kinase inhibitors where ester derivatives demonstrate 3-5 fold greater cellular uptake than carboxylic acid analogs while maintaining nanomolar enzymatic inhibition [8]. The conformational constraint imposed by the adjacent esters creates a rigid molecular cleft ideally suited for intercalation into DNA grooves or insertion into enzyme active sites, as demonstrated in the binding of quinoline dicarboxylates to topoisomerase I [3].
Table 2: Comparative Bioactivity of Quinoline Derivatives with Different C-6 Substituents
C-6 Substituent | Target Activity | Potency (IC₅₀/EC₅₀) | Biological Model | Reference |
---|---|---|---|---|
Bromine | Topoisomerase I Inhibition | 1.11-2.23 μM | Recombinant Human Enzyme | [3] |
Bromine | Antiproliferative | 5.45-9.6 μg/mL | HT29 Cancer Cells | [3] |
Morpholine | EGFR Inhibition | 0.038-6.273 μM | MCF-7 Breast Cancer Cells | [8] |
Piperazine | JMJD2 Demethylase Inhib. | 920 nM | In vitro enzymatic assay | [10] |
Nitro | Antiproliferative | <10 μM | HeLa Cervical Cancer Cells | [3] |
The electronic interplay between the dicarboxylate groups and the quinoline core creates a polarized system that enhances binding to metalloenzymes. Molecular docking studies of 8-hydroxyquinoline derivatives demonstrate that the carbonyl oxygen atoms coordinate with divalent metal ions in enzyme active sites, particularly in histone demethylases where they disrupt iron(II) coordination essential for catalytic activity [10]. This mechanism underpins the submicromolar inhibition of JMJD2E demethylase by quinoline carboxamide derivatives (IC₅₀ = 920 nM), highlighting the critical role of carboxylate-containing functionalities in epigenetic modulation [10]. Additionally, the hydrolytic stability of the ethyl esters compared to methyl analogs provides extended metabolic half-life while maintaining the necessary electronic characteristics for target engagement, making them preferred intermediates in prodrug development strategies [4].
The investigation of brominated quinoline derivatives represents a fascinating trajectory through medicinal chemistry history, beginning with the isolation of natural quinolines from coal tar and cinchona bark in the early 19th century [9]. The discovery of quinine's antimalarial properties in 1820 ignited systematic exploration of quinoline functionalization, with bromination emerging as a key strategy to modify electronic properties while preserving the core scaffold. Early synthetic methodologies relied on harsh bromination conditions using elemental bromine in refluxing acetic acid, which often led to polybrominated products with limited regioselectivity [3]. The development of modern regioselective bromination protocols using bromine complexes and Lewis acid catalysts in the late 20th century enabled precise functionalization at the electron-rich C-5, C-6, and C-8 positions, opening synthetic pathways to previously inaccessible bromoquinoline derivatives [3].
The strategic incorporation of bromine into quinoline-based pharmacophores evolved significantly with the emergence of palladium-catalyzed cross-coupling methodologies in the 1980s-1990s. This transformative technology unlocked the potential of bromoquinolines as versatile synthetic intermediates for constructing complex medicinal agents. The discovery that 6-bromoquinoline derivatives serve as superior substrates for Suzuki-Miyaura couplings compared to their chloro or iodo counterparts—due to optimal bond dissociation energies—established them as pivotal intermediates in drug discovery pipelines [9]. This synthetic advantage is exemplified in the synthesis of ML324, a potent JMJD2 demethylase inhibitor featuring a 6-(4-carboxybenzoyl)quinoline core synthesized via coupling of 6-bromoquinoline derivatives [10].
Table 3: Historical Development of Bromoquinoline Derivatives in Medicinal Chemistry
Time Period | Key Development | Significance | Reference |
---|---|---|---|
1820-1840s | Isolation of quinine from cinchona bark | Established quinoline core as medicinal scaffold | [9] |
1880-1920s | Development of Skraup/Doebner syntheses | Enabled laboratory production of quinoline cores | [9] |
1980s-1990s | Advent of Pd-catalyzed cross-coupling | Unleashed synthetic potential of bromoquinolines | [9] |
Early 2000s | Discovery of bromoquinoline kinase inh. | Validated C-6 bromo derivatives in cancer therapy | [8] |
2010-Present | Multicomponent reactions (MCRs) | Efficient assembly of complex bromoquinolines | [9] |
2020s | Bromoquinoline epigenetic modulators | JMJD2 inhibitors with antiviral/anticancer activity | [10] |
Contemporary medicinal chemistry leverages the synergistic potential of bromo and dicarboxylate functionalities to develop targeted therapeutic agents. The emergence of multicomponent reactions (MCRs) has revolutionized quinoline synthesis, with the Ugi reaction of 2-chloroquinoline-3-carboxaldehydes enabling efficient production of diamide derivatives containing quinoline scaffolds [2] [9]. Modern innovations include FeCl₃-catalyzed oxidative annulation reactions for constructing 4-aryl quinolines using anilines, aryl ketones, and dimethyl sulfoxide as a methine source—methodologies that accommodate diverse functional groups including bromo substituents [9]. These synthetic advances, combined with structure-based drug design, have yielded bromoquinoline derivatives with exceptional biological activities, such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, which demonstrates dual inhibition of topoisomerase I and cancer cell migration at nanomolar concentrations [3].
The trajectory of bromoquinoline research continues to evolve toward polyfunctionalized derivatives with optimized pharmacological profiles. Current investigations focus on harnessing the synthetic versatility of diethyl 6-bromoquinoline-2,3-dicarboxylate to generate combinatorial libraries for high-throughput screening against emerging therapeutic targets. The compound's structural features—the C-6 bromine for diversity-oriented synthesis and the C-2/C-3 diesters for bioisosteric transformations—establish it as a multidimensional building block in contemporary drug discovery [4] [9]. As synthetic methodologies advance, particularly in regioselective functionalization and green chemistry approaches, brominated quinoline dicarboxylates will undoubtedly maintain their prominence in the development of novel therapeutic agents targeting cancer, infectious diseases, and epigenetic disorders.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3